N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
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Overview
Description
N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- 2-[(methylthio)carbonthioyl]hydrazones
Uniqueness
N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE stands out due to its unique structural features, which contribute to its diverse biological activities. Its naphthyl group, in particular, enhances its ability to interact with various molecular targets, making it a versatile compound for different applications .
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-acetyl-5-methyl-5-naphthalen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-11(21)18-16-19-20(12(2)22)17(3,23-16)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,18,19,21) |
InChI Key |
AQJBMHNMOCLGJS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC3=CC=CC=C3C=C2)C(=O)C |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC3=CC=CC=C3C=C2)C(=O)C |
Origin of Product |
United States |
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